Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate
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Overview
Description
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is a chemical compound with a complex structure that includes bromine, silicon, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate typically involves multiple steps, starting with the preparation of the benzoate coreThe difluoro group is added using fluorinating agents under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process is optimized for efficiency and safety, considering the handling of hazardous reagents like bromine and fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon and bromine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical interactions, influencing the reactivity and stability of the compound. The difluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the silyl and difluoro groups.
Methyl 3-(bromomethyl)benzoate: Contains a bromomethyl group instead of the silyl and difluoro groups.
Uniqueness
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is unique due to the presence of the silyl and difluoro groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s versatility in various chemical reactions and applications, making it a valuable tool in scientific research .
Properties
CAS No. |
918446-98-7 |
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Molecular Formula |
C12H15BrF2O2Si |
Molecular Weight |
337.23 g/mol |
IUPAC Name |
methyl 3-bromo-5-[butan-2-yl(difluoro)silyl]benzoate |
InChI |
InChI=1S/C12H15BrF2O2Si/c1-4-8(2)18(14,15)11-6-9(12(16)17-3)5-10(13)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
SJULOBXZVRMSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)C(=O)OC)Br)(F)F |
Origin of Product |
United States |
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